L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine
Description
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is an octapeptide characterized by its repetitive leucine residues, a central tryptophan, a cysteine residue, and a terminal lysine. The sequence (Leu₄-Trp-Cys-Leu-Lys) suggests a blend of hydrophobic (leucine, tryptophan) and hydrophilic/charged (cysteine, lysine) regions. This structural duality may confer unique biophysical properties, such as amphipathicity, which is critical for membrane interactions or protein binding .
Properties
CAS No. |
918529-13-2 |
|---|---|
Molecular Formula |
C50H84N10O9S |
Molecular Weight |
1001.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H84N10O9S/c1-27(2)19-34(52)43(61)55-37(20-28(3)4)45(63)56-39(22-30(7)8)46(64)57-40(23-31(9)10)47(65)59-41(24-32-25-53-35-16-12-11-15-33(32)35)48(66)60-42(26-70)49(67)58-38(21-29(5)6)44(62)54-36(50(68)69)17-13-14-18-51/h11-12,15-16,25,27-31,34,36-42,53,70H,13-14,17-24,26,51-52H2,1-10H3,(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,67)(H,59,65)(H,60,66)(H,68,69)/t34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
DLZXFKIJTHEESI-IGHJTHJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this nonapeptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents such as acyl chlorides or isocyanates can react with amino groups under mild conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or carbamoylated peptides.
Scientific Research Applications
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of peptide-based materials with unique properties such as self-assembly and biocompatibility.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tryptophan residue can also play a role in binding to specific molecular targets, while the cysteine residue can form disulfide bonds, stabilizing the peptide structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with three analogous peptides from and :
Structural Insights :
- Hydrophobicity : The target compound’s four leucines and tryptophan create a highly hydrophobic core, whereas CAS 646502-02-5 balances hydrophobicity with charged arginine and polar glutamine .
- Cysteine Role : The cysteine residue in the target compound enables disulfide bond formation, enhancing structural stability—a feature absent in CAS 629619-92-7 and ’s peptide .
- Terminal Lysine : The lysine terminus provides a positive charge, contrasting with the arginine-rich CAS 646502-02-5 and the neutral CAS 629619-92-7 .
Membrane Interactions
- The target compound’s amphipathic structure may facilitate membrane penetration or disruption, similar to antimicrobial peptides (AMPs). However, its shorter length (8 residues vs. 12–15 in typical AMPs) may reduce efficacy .
- In contrast, CAS 646502-02-5’s arginine residues enhance cationic charge, improving electrostatic interactions with bacterial membranes .
Solubility and Stability
- High leucine content in the target compound may reduce aqueous solubility compared to arginine/glutamine-rich analogs. Predicted PSA (~500 Ų) suggests moderate solubility, consistent with peptides in .
- ’s peptide, with four tryptophan residues, likely exhibits even lower solubility due to aromatic stacking .
Research Findings and Limitations
- Target Compound: No direct studies were located in the provided evidence, but structural analogs suggest moderate bioactivity.
- CAS 646502-02-5 : Hypothesized to bind heparin sulfate proteoglycans due to arginine clusters .
- Contradictions: None observed in the provided evidence, though variability in residue composition complicates direct functional comparisons.
Biological Activity
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine, a complex peptide consisting of multiple leucine residues along with tryptophan, cysteine, and lysine, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is and it is characterized by a high molecular weight due to the presence of multiple amino acids. Its structure suggests potential interactions with biological systems, particularly in protein folding and stability.
1. Protein Folding and Stability
Research indicates that peptides similar to this compound may act as chemical chaperones. These compounds can assist in proper protein folding and prevent aggregation, which is crucial in various cellular processes .
2. Antioxidant Properties
The antioxidant activity of peptides has been documented, suggesting that this compound may help mitigate oxidative stress in cells. Antioxidants play a critical role in protecting cells from damage caused by free radicals .
3. Potential Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties in various studies. For instance, peptides derived from whey proteins have shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Effects on Diabetic Models
A study investigating the effects of L-lysine (a component related to the compound) on diabetic rats revealed significant improvements in metabolic parameters such as glucose levels and lipid profiles. This suggests that compounds with similar structures may also influence metabolic disorders positively .
Study 2: Anticancer Potential
Research into alpha-lactalbumin (a milk protein) has shown that certain peptide fractions can induce apoptosis in cancer cells. The structural similarities between these peptides and this compound hint at potential anticancer properties worth exploring further .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
